molecular formula C26H19NO4S B11513512 2-(Benzylsulfonyl)-4,6-diphenoxybenzonitrile

2-(Benzylsulfonyl)-4,6-diphenoxybenzonitrile

Cat. No.: B11513512
M. Wt: 441.5 g/mol
InChI Key: KRLGAXWPQGNKFX-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-4,6-diphenoxybenzonitrile is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzylsulfonyl group, two phenoxy groups, and a benzonitrile moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-4,6-diphenoxybenzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-4,6-diphenoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group can yield sulfone derivatives, while reduction of the nitrile group can produce amine derivatives .

Scientific Research Applications

2-(Benzylsulfonyl)-4,6-diphenoxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-4,6-diphenoxybenzonitrile involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts key enzymes and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfonyl)-4,6-diphenoxybenzonitrile is unique due to the presence of both phenoxy and benzonitrile groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields of research make it a valuable compound for further study .

Properties

Molecular Formula

C26H19NO4S

Molecular Weight

441.5 g/mol

IUPAC Name

2-benzylsulfonyl-4,6-diphenoxybenzonitrile

InChI

InChI=1S/C26H19NO4S/c27-18-24-25(31-22-14-8-3-9-15-22)16-23(30-21-12-6-2-7-13-21)17-26(24)32(28,29)19-20-10-4-1-5-11-20/h1-17H,19H2

InChI Key

KRLGAXWPQGNKFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2C#N)OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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